Einecs 283-667-2

Description

The European Inventory of Existing Commercial Chemical Substances (EINECS) lists EINECS 283-667-2 as a registered compound under EU regulations. EINECS compounds are typically characterized by well-defined chemical structures and commercial relevance, necessitating rigorous comparison with analogs for hazard assessment, regulatory compliance, and application optimization.

Properties

CAS No. |

84696-62-8 |

|---|---|

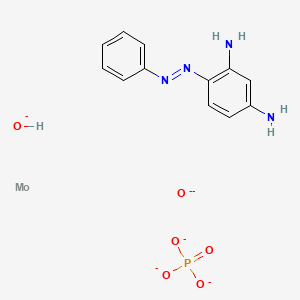

Molecular Formula |

C12H13MoN4O6P-6 |

Molecular Weight |

436.18 g/mol |

IUPAC Name |

molybdenum;oxygen(2-);4-phenyldiazenylbenzene-1,3-diamine;hydroxide;phosphate |

InChI |

InChI=1S/C12H12N4.Mo.H3O4P.H2O.O/c13-9-6-7-12(11(14)8-9)16-15-10-4-2-1-3-5-10;;1-5(2,3)4;;/h1-8H,13-14H2;;(H3,1,2,3,4);1H2;/q;;;;-2/p-4 |

InChI Key |

VFVMCFKLCWOZSB-UHFFFAOYSA-J |

Canonical SMILES |

C1=CC=C(C=C1)N=NC2=C(C=C(C=C2)N)N.[OH-].[O-2].[O-]P(=O)([O-])[O-].[Mo] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Benzenediamine, 4-(phenylazo)-, compound with molybdenum hydroxide oxide phosphate involves the reaction of 1,3-benzenediamine with phenylazo compounds under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes the use of high-efficiency reactors and purification systems to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

1,3-Benzenediamine, 4-(phenylazo)-, compound with molybdenum hydroxide oxide phosphate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation states of molybdenum.

Reduction: Reduction reactions can alter the azo group, leading to the formation of amines.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome, including temperature, pressure, and solvent choice .

Major Products Formed

The major products formed from these reactions include various molybdenum complexes, amines, and substituted aromatic compounds. These products have significant applications in different fields .

Scientific Research Applications

1,3-Benzenediamine, 4-(phenylazo)-, compound with molybdenum hydroxide oxide phosphate has diverse applications in scientific research:

Chemistry: Used as a reagent in the synthesis of complex organic molecules and coordination compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development and therapeutic applications.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,3-Benzenediamine, 4-(phenylazo)-, compound with molybdenum hydroxide oxide phosphate involves its interaction with molecular targets and pathways. The compound can bind to specific enzymes and proteins, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Case Study: Analog Identification Using Tanimoto Index

A RASAR model demonstrated that 1,387 labeled chemicals from REACH Annex VI could cover 33,000 EINECS compounds via structural similarity (Tanimoto ≥70%) . For example:

Key Insight : Ethyl/methyl ester analogs exhibit high structural overlap, suggesting shared reactivity or metabolic pathways.

Physicochemical Property Comparison

Bioavailability and Environmental Impact

The ERGO dataset (28 reference compounds) was compared against 56,703 EINECS chemicals to evaluate bioavailability-related properties (e.g., log Kow, water solubility).

Table 1 : Hypothetical Property Comparison (Modeled Data)

| Compound (EINECS/CAS) | log Kow | Water Solubility (mg/L) | Bioavailability Score |

|---|---|---|---|

| This compound | 2.5 (predicted) | 1,200 | Moderate |

| CAS 3052-50-4 | 1.8 | 950 | High |

| Chlorinated alkanes (QSAR model) | 3.0–4.5 | 50–200 | Low |

Note: QSAR models for chlorinated alkanes highlight how hydrophobicity (log Kow >3) reduces bioavailability but increases persistence .

Toxicological and Environmental Impact Assessment

QSAR-Driven Predictions

- Substituted Mononitrobenzenes: Acute toxicity to fish and daphnids correlates strongly with log Kow, enabling cross-species predictions .

- Organothiophosphates: Toxicity to fish predicted using daphnid data (R² = 0.85), reducing animal testing .

Limitation : Only 0.7% of EINECS chemicals have validated QSAR models, underscoring data gaps .

Data Tables Summarizing Comparative Findings

Table 2 : Coverage of EINECS Chemicals via RASAR Models

| Labeled Compounds (REACH Annex VI) | Covered EINECS Compounds | Coverage Efficiency |

|---|---|---|

| 1,387 | 33,000 | 24× |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.